5-Phenylhydantoin
Übersicht
Beschreibung
5-Phenylhydantoin is an organic compound belonging to the hydantoin family of molecules. It is a white, crystalline solid with a melting point of 109-112°C. It is a heterocyclic compound and is used in a variety of applications, including pharmaceuticals, agrochemicals, and in the synthesis of dyes and fragrances. This compound has been studied extensively for its various biochemical and physiological effects, as well as its potential applications.
Wissenschaftliche Forschungsanwendungen
Phasentransfer-katalysierte Alkylierung
5-Phenylhydantoin kann in der Phasentransfer-katalysierten Alkylierung verwendet werden . Dieser Prozess beinhaltet die Alkylierung von Hydantoin und 5-Methyl-5-Phenylhydantoin durch verschiedene Organohalogenreagenzien bei 25 °C in Gegenwart von Tetrabutylammoniumbromid als Katalysator . Diese Methode wird verwendet, um die vergleichende Reaktivität von N- gegenüber O- von Hydantoinen in Bezug auf Alkylierung und Cycloalkylierung zu untersuchen .
Organische Synthese
Phasentransferkatalyse (PTC), die this compound beinhaltet, ist eine vielversprechende Methode in der organischen Synthese von Spezialchemikalien . Sie wurde umfassend in der Polymerchemie, heterocyclischen Chemie, organometallischen Chemie, Agrochemikalien, Farbstoffen, Aromen, Parfüms und pharmazeutischen Herstellung eingesetzt .
Antiepileptische Aktivität
This compound-Derivate wurden synthetisiert und auf ihre antiepileptische Aktivität untersucht . Beispielsweise zeigt 5-Ethyl-5-Phenyl-3-Propylhydantoin eine antiepileptische Aktivität, die mit Phenytoin vergleichbar ist, mit geringerer Wahrscheinlichkeit zur Induktion von Sedierung bei Ratten .
Behandlung des Status Epilepticus
Hydantoin-Derivate, einschließlich this compound, sind wichtig bei der Behandlung des Status Epilepticus . Sie wurden zur Kontrolle von tonisch-klonischen Anfällen, einigen Formen von partiellen Anfällen oder einer Kombination davon eingesetzt .
Hemmung des neuronalen spannungsgesteuerten Natriumkanals (NVSC)
Es wurde festgestellt, dass this compound den neuronalen spannungsgesteuerten Natriumkanal (NVSC) selektiv hemmt
Safety and Hazards
5-Phenylhydantoin is harmful if swallowed and is suspected of damaging fertility or the unborn child . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Personal protective equipment should be used, and adequate ventilation should be ensured .
Zukünftige Richtungen
Wirkmechanismus
Target of Action
5-Phenylhydantoin, also known as Phenytoin, primarily targets the neuronal voltage-sensitive sodium channels (NVSC) . These channels play a crucial role in the generation and propagation of action potentials in neurons, which are fundamental for the transmission of signals in the nervous system .
Mode of Action
Phenytoin binds to the inactivated state of NVSC in a voltage- and frequency-dependent manner . This means that neurons undergoing prolonged depolarization or repetitive firing are more completely inhibited . In other words, Phenytoin limits the repetitive firing of action potentials .
Biochemical Pathways
The therapeutic effects of Phenytoin result from its selective inhibition of NVSC . This inhibition disrupts the normal pattern of neuronal activity, leading to a decrease in the occurrence of seizures. Apart from being an unspecific sodium channel blocker, Phenytoin also blocks other targets, such as the calcium entry through voltage-dependent L-type calcium channels .
Pharmacokinetics
Phenytoin has a moderately large volume of distribution and is approximately 90% bound to plasma proteins . It undergoes extensive metabolism in the liver by hydroxylation to various metabolites . The metabolism of Phenytoin to the major metabolite, 5-(p-hydroxyphenyl)-5-phenylhydantoin, is saturable, giving rise to a non-linear dose-serum concentration relationship . Therefore, the dose range compatible with a therapeutic serum concentration is narrow within subjects, and monitoring serum concentrations is of particular value in dosage tailoring .
Result of Action
The primary result of Phenytoin’s action is the control of seizures . By inhibiting the NVSC, Phenytoin prevents the excessive electrical activity in the brain that is characteristic of seizures . This makes it effective in the treatment of various forms of epilepsy, including generalized tonic-clonic seizures and some forms of partial seizures .
Action Environment
The action, efficacy, and stability of Phenytoin can be influenced by various environmental factors. For instance, the bioavailability of Phenytoin is dependent upon particle size . Additionally, certain physiological conditions such as renal failure and liver disease can affect the binding of Phenytoin to plasma proteins and its metabolism . During pregnancy, the serum concentration of Phenytoin may fall progressively as pregnancy advances, probably due to an increased rate of metabolism .
Biochemische Analyse
Biochemical Properties
5-Phenylhydantoin interacts with various enzymes and proteins. It undergoes extensive metabolism in the liver by hydroxylation to various metabolites, the principal metabolites being 5-(p-hydroxyphenyl)-5-phenylhydantoin (p-HPPH). The isoenzymes responsible for the hydroxylation of phenytoin are CYP2C9 (~80%) and CYP2C19 (~20%) .
Cellular Effects
This compound has been shown to exert various effects on nervous systems, most of which are compatible with an anticonvulsant action . It has been found that 5-ethyl-5-phenyl-3-propylhydantoin exhibits the most favorable pharmacological properties among the synthesized compounds, i.e., anticonvulsant activity comparable to phenytoin with lower liability for induction of sedation in rats .
Molecular Mechanism
It is known that phenytoin, a related compound, selectively inhibits the neuronal voltage-sensitive sodium channel (NVSC), binding to the inactivated state of NVSC in a voltage- and frequency-dependent manner . It’s plausible that this compound may have a similar mechanism of action.
Metabolic Pathways
This compound is involved in metabolic pathways that include hydroxylation by the isoenzymes CYP2C9 and CYP2C19 to form the principal metabolite, 5-(p-hydroxyphenyl)-5-phenylhydantoin (p-HPPH) .
Eigenschaften
IUPAC Name |
5-phenylimidazolidine-2,4-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c12-8-7(10-9(13)11-8)6-4-2-1-3-5-6/h1-5,7H,(H2,10,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXQJDVBMMRCKQG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2C(=O)NC(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30883267 | |
Record name | 2,4-Imidazolidinedione, 5-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30883267 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89-24-7, 27534-86-7 | |
Record name | Phenylhydantoin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=89-24-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Phenylhydantoin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000089247 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC51847 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51847 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-Phenylhydantoin | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40885 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-Phenylhydantoin | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27302 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,4-Imidazolidinedione, 5-phenyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2,4-Imidazolidinedione, 5-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30883267 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-phenylhydantoin | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.718 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PHENYLHYDANTOIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZQL8E3X7HK | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Studies indicate that a free imide NH group in the hydantoin structure may enhance binding to the neuronal voltage-dependent sodium channel. [] This observation suggests that this structural feature is important for the interaction with the target and potentially for the anticonvulsant activity.
A: Evidence suggests that increased lipophilicity (log P) may enhance the binding of hydantoins, including 5-Phenylhydantoin, to the sodium channel. [] This observation highlights the importance of physicochemical properties in determining the compound's interaction with its target.
ANone: The molecular formula of this compound is C9H8N2O2, and its molecular weight is 176.17 g/mol.
A: Yes, in silico studies have been conducted on 3-(4-substituted benzyl)-5-phenylhydantoins to estimate their lipophilicity parameters and predict their pharmacokinetic properties. [] These studies also involved molecular docking simulations to assess the binding affinity of these compounds to the tyrosine kinase receptor IGF-1R. []
A: Studies have shown that the presence of basic substituents at the 5-position of 5-phenylhydantoins can influence their anti-arrhythmic activity. For example, (+)-3-methyl-5-morpholinomethyl-5-phenylhydantoin exhibits a dose-dependent reduction in spontaneous frequency in the right atrium of rat hearts. [] Interestingly, in the left atrium, the (+)-enantiomer of this compound demonstrates a more potent negative inotropic effect than its corresponding (-)-enantiomer. []
A: In canines, this compound, also known as Nirvanol, is primarily metabolized to its N-glucuronide conjugate, which is the major metabolite found in urine. [] This conjugation reaction is a common metabolic pathway for many drugs, leading to increased water solubility and facilitating their excretion.
A: Yes, studies using the (R)-, (S)-, and (RS)-enantiomers of this compound in dogs showed that the N-glucuronide conjugate was the major metabolite regardless of the administered isomer. [] This suggests that the metabolic pathway responsible for N-glucuronidation in dogs is not stereoselective for this compound.
A: In mice, this compound, formed as a metabolite of mephenytoin, contributes significantly to the overall anticonvulsant effect. [] The parent drug, mephenytoin, is rapidly metabolized to this compound, and both compounds exhibit anticonvulsant activity in the maximal electroshock seizure test. [] This metabolic conversion highlights the importance of considering metabolite activity when evaluating the pharmacological profile of a drug.
A: Yes, studies using rat models have demonstrated sex-related differences in the metabolism of phenytoin, which shares structural similarities with this compound. Specifically, male rats exhibit a higher capacity to form the catechol metabolite, 5-(3,4-dihydroxyphenyl)-5-phenylhydantoin, from phenytoin compared to female rats. [] This difference is attributed to variations in the activity of specific cytochrome P450 isozymes involved in the hydroxylation of phenytoin and its metabolites. []
A: Research on the metabolism of the deuterated analog, 5-(4-deuteriophenyl)-5-phenylhydantoin, revealed that it undergoes hydroxylation to 5-(4-hydroxyphenyl)-5-phenylhydantoin (p-HPPH) through an arene oxide-NIH shift pathway in both rats and humans. [] This conclusion is based on the observation of 68-72% deuterium retention in the isolated p-HPPH metabolite. []
A: Several analytical methods, including high-performance liquid chromatography (HPLC), [, , , , , , , , , , , ] gas chromatography (GC), [, , , , , , , , ] gas chromatography-mass spectrometry (GC/MS), [, , , , , ] and thin-layer chromatography (TLC), [] have been used to separate, identify, and quantify this compound, its analogs, and their metabolites in various biological matrices.
A: Mass fragmentography provides a highly precise, sensitive, and specific approach for analyzing phenytoin and its metabolites in biological samples. [] This technique allows for the simultaneous measurement of multiple compounds, even at low concentrations, making it valuable for detailed pharmacokinetic studies. []
A: Preliminary research indicates that folic acid supplementation in folate-deficient epileptic patients taking phenytoin can lead to a decrease in plasma phenytoin concentrations. [] This decrease is potentially due to folic acid's influence on phenytoin oxidative metabolism. []
A: Dihydropyrimidinase plays a crucial role in the stereospecific metabolism of this compound. This enzyme catalyzes the ring-opening reaction of the (R)-enantiomer of this compound, converting it to (R)-(-)-2-phenylhydantoic acid. []
A: Studies show that the interconversion (racemization) of this compound enantiomers can be catalyzed by buffering components of the mammalian physiological system. [] This buffer-catalyzed racemization is particularly evident with phosphate buffers in the physiological pH range (6.0-7.5), suggesting a role for divalent phosphate in the in vivo racemization process. []
A: Research indicates that multiple UGT enzymes, including UGT1A1, UGT1A4, UGT1A6, and UGT1A9, contribute to the glucuronidation of 4'-HPPH, a major metabolite of phenytoin. [] While the specific contribution of each UGT isoform remains unclear, this finding suggests a complex interplay of enzymes in 4'-HPPH metabolism. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.